molecular formula C16H16INO4 B12277918 benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

Katalognummer: B12277918
Molekulargewicht: 413.21 g/mol
InChI-Schlüssel: XBTHKQKFXVBAQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4210,3,7]nonan-9-yl}carbamate is a complex organic compound with a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. This often involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by further functional group modifications.

    Introduction of the Iodo Group: The iodo group is introduced via halogenation reactions, often using iodine or iodine monochloride under controlled conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Due to its complexity, the industrial production of this compound is limited. It is primarily synthesized in research laboratories for specific applications. The production process requires precise control of reaction conditions and purification steps to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives.

    Reduction: Hydroxy derivatives.

    Hydrolysis: Corresponding amine and benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate is not fully understood. its unique structure suggests potential interactions with various molecular targets. The iodo group may facilitate binding to specific proteins or enzymes, while the tricyclic core could influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-{2-bromo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate
  • Benzyl N-{2-chloro-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate
  • Benzyl N-{2-fluoro-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

Uniqueness

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The tricyclic structure also contributes to its unique chemical and physical properties.

Eigenschaften

Molekularformel

C16H16INO4

Molekulargewicht

413.21 g/mol

IUPAC-Name

benzyl N-(2-iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl)carbamate

InChI

InChI=1S/C16H16INO4/c17-12-10-6-9-11(15(19)22-14(9)12)13(10)18-16(20)21-7-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2,(H,18,20)

InChI-Schlüssel

XBTHKQKFXVBAQV-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3C(C1C(C2OC3=O)I)NC(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.